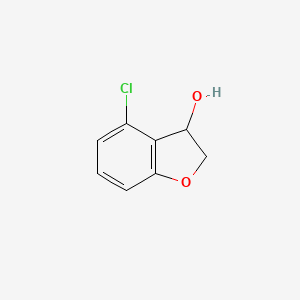

4-Chloro-2,3-dihydrobenzofuran-3-ol

Description

Properties

Molecular Formula |

C8H7ClO2 |

|---|---|

Molecular Weight |

170.59 g/mol |

IUPAC Name |

4-chloro-2,3-dihydro-1-benzofuran-3-ol |

InChI |

InChI=1S/C8H7ClO2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3,6,10H,4H2 |

InChI Key |

MLLQOPXCZYMFEX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=C(O1)C=CC=C2Cl)O |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 4 Chloro 2,3 Dihydrobenzofuran 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the chemical environment of individual atoms.

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring atoms. In the context of 2,3-dihydrobenzofuran (B1216630) derivatives, the signals for the protons at positions 2 and 3 of the dihydrofuran ring are particularly diagnostic. researchgate.net For instance, in one study of related derivatives, the chemical shifts and coupling constants for H-2 and H-3 were instrumental in distinguishing between cis and trans isomers. researchgate.net The multiplicity of the signals for the diastereotopic CH2 protons of an ethoxy chain at position 3 further confirms the structure. researchgate.net

Table 1: Representative ¹H NMR Data for Dihydrobenzofuran Derivatives

| Compound | H-2 (ppm) | H-3 (ppm) | Aromatic Protons (ppm) | Other Protons (ppm) |

| 6a (trans) | 5.47 | 4.60 | - | - |

| 6b (cis) | - | - | - | - |

| 2-Aroylbenzofurans | - | - | Expected regions | - |

| (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one | - | - | - | trans C=C (J = 15.5 Hz) |

Note: Specific chemical shift values for 4-Chloro-2,3-dihydrobenzofuran-3-ol were not available in the searched literature. Data presented is for related dihydrobenzofuran and benzofuran (B130515) derivatives to illustrate typical spectral regions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For 2,3-dihydrobenzofuran derivatives, the chemical shifts of the aromatic and dihydrofuran ring carbons are key identifiers. researchgate.netscielo.org.za For example, in a study of a highly functionalized benzofuran derivative, the quaternary aromatic carbons C-7a and C-3a were observed at approximately 152.0 ppm and 126.0 ppm, respectively. researchgate.net

Table 2: Representative ¹³C NMR Data for Dihydrobenzofuran Derivatives

| Compound | C-2 (ppm) | C-3 (ppm) | Aromatic Carbons (ppm) | Carbonyl Carbon (ppm) |

| 6a | - | - | 126.0 (C-3a), 152.0 (C-7a) | - |

| 2-Aroylbenzofurans | - | - | - | - |

| (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one | - | - | - | - |

Note: Specific chemical shift values for this compound were not available in the searched literature. Data presented is for related dihydrobenzofuran and benzofuran derivatives.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing the connectivity within a molecule. In the analysis of a benzofuran derivative, key HMBC cross-peaks confirmed the proposed structure by showing correlations between the dihydrofuran protons (H-2 and H-3) and the quaternary aromatic carbons (C-7a and C-3a). researchgate.net Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to determine the stereochemistry by identifying protons that are close in space. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectra of benzofuran derivatives typically show molecular ion peaks (M+) that are in agreement with their calculated molecular formulas. nih.gov The fragmentation pattern provides further structural information. For instance, the mass spectrum of the parent compound, 2,3-dihydrobenzofuran, shows a molecular weight of 120.1485 g/mol . nist.gov

Table 3: Mass Spectrometry Data for Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Data |

| 4-Chloro-2,3-dihydrobenzofuran | C₈H₇ClO | 154.59 | Not available |

| 2,3-Dihydrobenzofuran | C₈H₈O | 120.1485 nist.gov | Not available |

| Benzofuran derivatives | - | - | M+ peaks observed nih.gov |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For a compound like this compound, the IR spectrum would be expected to show a characteristic broad O–H stretching band for the alcohol group in the region of 3300-2500 cm⁻¹. lumenlearning.comlibretexts.org Additionally, C-O stretching vibrations would appear in the 1320-1210 cm⁻¹ range. lumenlearning.comlibretexts.org The C-Cl stretching vibration would also be present, typically in the fingerprint region.

Table 4: Typical Infrared Absorption Frequencies for Functional Groups in Benzofuran Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3500-3200 | Strong, broad |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic) | 3000-2850 | Medium |

| C=O (ketone) | 1760-1690 lumenlearning.comlibretexts.org | Strong |

| C=C (aromatic) | 1600-1450 | Medium to weak |

| C-O (ether/alcohol) | 1300-1000 | Strong |

| C-Cl | 800-600 | Strong |

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state, including bond lengths, bond angles, and the absolute and relative stereochemistry. For a derivative, 1-acetyl-3-(2-chloro-2,3-dihydrobenzofuran-3-yl)-1,2-dihydro-3-hydroxy-2-oxo-3H-indole, X-ray analysis revealed that the tetrahydrofuran (B95107) ring of the benzofuran moiety adopts an envelope conformation. researchgate.net In another example, the crystal structure of 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran showed a dihedral angle of 32.53 (5)° between the benzofuran and the 2-fluorophenyl rings. nih.gov This technique is crucial for unambiguously determining the spatial arrangement of atoms.

Table 5: Crystal Data for a Benzofuran Derivative

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran nih.gov | Triclinic | P-1 | 7.9626 | 8.3518 | 10.7127 | 92.758 | 95.509 | 112.373 |

Chromatographic Methods for Purity Assessment and Isomer Analysis

The structural complexity and potential for isomerism in this compound and its derivatives necessitate the use of high-resolution chromatographic techniques for purity assessment and the separation of isomers. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable tools in the synthesis and characterization of these compounds.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound and its derivatives due to its high resolution and sensitivity. It is employed for both analytical purposes, such as purity determination and impurity profiling, and for preparative applications to isolate desired compounds from complex reaction mixtures. labcompare.com

Analytical HPLC:

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of benzofuran derivatives. This method typically utilizes a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, usually a mixture of water or an aqueous buffer with a water-miscible organic solvent like acetonitrile (B52724) or methanol (B129727). ekb.eg The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The polarity of the mobile phase can be adjusted by varying the ratio of the organic solvent to the aqueous phase to achieve optimal separation. labcompare.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate compounds with a wide range of polarities. ekb.eg

For compounds like this compound, which contain a chromophore, UV detection is a suitable and widely used detection method. researchgate.net The selection of the detection wavelength is critical for achieving high sensitivity and is typically set at the wavelength of maximum absorbance of the analyte.

Isomer Analysis:

The synthesis of this compound can result in stereoisomers. Chiral HPLC is a powerful technique for the separation and quantification of enantiomers and diastereomers. This is often achieved by using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. orientjchem.orgbeilstein-journals.org Alternatively, pre-column derivatization with a chiral derivatizing agent can be employed to form diastereomeric derivatives that can then be separated on a standard achiral column. orientjchem.org

Preparative HPLC:

The principles of analytical HPLC can be scaled up for preparative purposes to purify significant quantities of a target compound. labcompare.comresearchgate.net Preparative HPLC employs larger columns with a greater amount of stationary phase to handle higher sample loads. researchgate.net The goal is to isolate the compound of interest with high purity. The mobile phase composition and gradient profile developed at the analytical scale often serve as a starting point for the preparative method, with adjustments made to optimize throughput and purity. labcompare.com

Table 1: Illustrative HPLC Conditions for Analysis of Benzofuran-Related Structures

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | Reverse-Phase C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) | ekb.eg |

| Mobile Phase A | 0.1% Triethylamine in water, pH adjusted to 4.0 with orthophosphoric acid | ekb.eg |

| Mobile Phase B | Acetonitrile/Methanol/Water (700:200:100 v/v/v) | ekb.eg |

| Elution Mode | Gradient | ekb.eg |

| Flow Rate | 1.0 - 1.2 mL/min | researchgate.netorientjchem.org |

| Detection | UV-Diode Array (DAD) | researchgate.net |

| Wavelength | 205 - 340 nm (compound dependent) | ekb.egorientjchem.org |

| Chiral Separation | Chiralpak IC (for isomer analysis) | orientjchem.org |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique extensively used to monitor the progress of chemical reactions in the synthesis of this compound and its derivatives. mit.edu It allows for the qualitative assessment of the consumption of starting materials and the formation of products.

In a typical TLC analysis, the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent, most commonly silica (B1680970) gel. mdpi.com The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. mit.edu

The choice of the eluent system is crucial for achieving good separation. silicycle.com For benzofuran derivatives, which are moderately polar, mixtures of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) are commonly used. mdpi.com By comparing the retention factor (Rƒ) values of the spots in the reaction mixture to those of the starting materials and expected products, a chemist can quickly determine the status of the reaction. mit.edu Visualization of the spots is typically achieved under UV light, as benzofuran rings are often UV-active, or by using chemical staining agents. mit.edu

Table 2: Common TLC Solvent Systems for Benzofuran Derivatives

| Solvent System (v/v) | Application | Source |

|---|---|---|

| Ethyl Acetate / Petroleum Ether (1:5) | Purification of spiro[benzofuran-2,5'-pyrimidin]-3-yl)carbamate derivatives. | mdpi.com |

| Ethyl Acetate / Hexane (1:1) | General starting point for separation of moderately polar compounds. | silicycle.com |

| Ethyl Acetate / Hexane (various ratios) | Used for purification of substituted benzimidazole (B57391) derivatives. | mit.edu |

| Toluene / Ethyl Acetate (7.5:2.5) | Monitoring the synthesis of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran derivatives. | |

| Methanol / Dichloromethane (various ratios) | Alternative for more polar compounds. | silicycle.com |

Computational and Theoretical Investigations of 4 Chloro 2,3 Dihydrobenzofuran 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.govresearchgate.net By calculating the electron density, DFT can predict a wide range of properties, offering deep insights into a molecule's behavior. researchgate.netresearchgate.net For 4-Chloro-2,3-dihydrobenzofuran-3-ol, DFT calculations would be instrumental in understanding its fundamental chemical nature. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to ensure accuracy. researchgate.netmdpi.com

HOMO-LUMO Analysis and Global Reactivity Descriptors

A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biosynth.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. biosynth.comchembk.com A smaller gap generally indicates higher reactivity. biosynth.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.com These descriptors provide a comprehensive picture of the molecule's potential for chemical reactions.

Table 1: Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the electrophilic nature of a molecule. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

This table illustrates the standard descriptors that would be calculated from a HOMO-LUMO analysis of this compound. Actual values would require specific DFT calculations.

Molecular Modeling and Conformational Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Molecular modeling and conformational analysis are computational techniques used to explore the possible spatial arrangements of a molecule's atoms. biotech-asia.orgechemi.com For this compound, these studies would identify the most stable conformers (low-energy states) and the energy barriers between them. This is particularly important for understanding how the molecule might interact with a biological target, as only specific conformations may fit into a receptor's binding site. biotech-asia.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties, respectively. ekb.egbiotech-asia.orgnih.gov These models take the form of an equation:

Activity/Property = f(Physicochemical Descriptors) + error ekb.eg

For a series of derivatives of this compound, a QSAR study could predict their potential biological efficacy based on calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties). dntb.gov.ua Similarly, QSPR models could predict physical properties like boiling point, solubility, or chromatographic retention times. nih.gov These models are valuable tools in medicinal chemistry for prioritizing the synthesis of new compounds with potentially enhanced activities or desired properties. biotech-asia.org

Ligand-Protein Docking and Binding Mode Predictions for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is fundamental in drug discovery for predicting how a potential drug molecule might interact with its biological target at the atomic level.

In the case of this compound, docking studies would involve placing the molecule into the binding site of a relevant protein target. The simulation would then predict the most stable binding pose and calculate a docking score, which estimates the binding affinity. This analysis reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Such insights are crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Biological Activities and Mechanistic Studies of 4 Chloro 2,3 Dihydrobenzofuran 3 Ol Derivatives Excluding Human Clinical Data

In Vitro Cytotoxicity and Anti-proliferative Activities in Cell Line Models

Inhibition of Cancer Cell Line Proliferation in Vitro

No specific data is available in the public domain regarding the in vitro cytotoxic effects of 4-Chloro-2,3-dihydrobenzofuran-3-ol or its derivatives on cancer cell lines.

Evaluation of Apoptotic Induction Mechanisms in Cell Culture

There is no available research describing the evaluation of apoptotic induction mechanisms by this compound or its derivatives in cell culture models.

Enzyme Inhibition and Receptor Modulation Studies

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition

Scientific literature does not currently contain studies investigating the potential of this compound or its derivatives as inhibitors of PARP-1.

Cannabinoid Receptor 2 (CB2) Agonism and Related Modulations

There is no published research to suggest that this compound or its derivatives act as agonists or modulators of the Cannabinoid Receptor 2 (CB2).

Tubulin Polymerization Inhibition

The potential for this compound or its derivatives to act as tubulin polymerization inhibitors has not been reported in the available scientific literature.

Nitric Oxide (NO) Production Modulation

Derivatives of the 2,3-dihydrobenzofuran (B1216630) scaffold have been shown to modulate the production of nitric oxide (NO), a key signaling molecule in the immune response. Studies on the parent neolignan 2,3-dihydrobenzofuran indicate that its antileishmanial activity is likely mediated by the activation of macrophages. nih.gov This activation leads to an increase in the levels of nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO. nih.gov The elevated production of nitric oxide by macrophages is a crucial component of their parasiticidal mechanisms. nih.gov

Anti-infective Activities in Preclinical Models

The anti-infective properties of this chemical family have been evaluated against a range of pathogens in preclinical settings.

Anti-leishmanial Effects on Parasite Forms (e.g., Promastigotes, Amastigotes)

The neolignan 2,3-dihydrobenzofuran, a core structure related to the title compound, has demonstrated potent in vitro activity against Leishmania amazonensis. It effectively inhibits the growth of both the flagellated promastigote form and the intracellular amastigote form of the parasite. nih.gov Similarly, other chlorinated compounds have been synthesized and tested against Leishmania donovani amastigotes, showing moderate to excellent activity in vitro. nih.gov

The following table summarizes the inhibitory concentrations for 2,3-dihydrobenzofuran against Leishmania amazonensis.

| Parasite Form | IC₅₀ (μM) |

| Promastigotes | 1.042 |

| Amastigotes | 1.43 |

Data sourced from in vitro studies on Leishmania amazonensis. nih.gov

Antibacterial and Antifungal Evaluations in Vitro

Derivatives based on related chlorinated heterocyclic structures have been synthesized and assessed for their antimicrobial properties. For instance, derivatives of 4-chloro-3,5-dimethylphenol (B1207549) were tested against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Proteus mirabilis. researchgate.net

In other studies, compounds incorporating a 5-chloro-1,3-benzoxazol-2(3H)-one core, which is structurally related to the benzofuran (B130515) ring system, have been evaluated. nih.gov Certain derivatives from this class showed good antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting activity levels comparable to half that of ampicillin (B1664943) and cephalexin. nih.gov Specifically, activity was noted against Staphylococcus aureus and Escherichia coli. nih.gov One derivative also displayed good antifungal activity against Candida albicans, comparable to half the potency of miconazole. nih.gov However, other studies on different benzothiazole (B30560) derivatives found them to be inactive against the fungal species tested. mdpi.com

Structure-Activity Relationship (SAR) Investigations

The relationship between the chemical structure of these derivatives and their biological effects is a critical area of investigation, providing insights into optimizing their potency and selectivity.

Impact of Substituents on Biological Potency

The nature and position of chemical substituents on the benzofuran ring are critical determinants of biological activity. nih.gov The introduction of a chlorine atom can substantially improve the intrinsic biological activity of a molecule. eurochlor.org This effect is often attributed to an increase in the molecule's lipophilicity, which can enhance its ability to cross biological membranes, such as the bacterial cell wall. researchgate.net Halogen atoms like chlorine can also form "halogen bonds," which are attractive interactions that may improve binding affinity to target proteins. nih.gov

Research on related 2,3-dihydrobenzofuran derivatives has demonstrated the positive impact of specific functional groups. For example, the addition of an amino group at the 4-position of a 2-methyl-2,3-dihydrobenzofuran-7-carboxamide derivative resulted in a twofold increase in inhibitory potency against the enzyme poly(ADP-ribose)polymerase-1 (PARP-1). acs.org This highlights the significant role that even small structural modifications can play in modulating biological potency. The position of the halogen on the benzofuran ring is also a crucial factor for its biological effect. nih.gov

Importance of Stereochemistry in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. nih.govnih.gov For chiral compounds, different isomers (enantiomers or diastereomers) can exhibit significant differences in potency and pharmacokinetics. nih.gov This is often because biological targets, such as enzymes and receptors, are themselves chiral and interact selectively with only one stereoisomer.

Bioisosteric Design and Analogue Development from the Dihydrobenzofuran Scaffold

The principles of bioisosteric replacement, a cornerstone of medicinal chemistry, have been instrumental in the development of novel therapeutic agents. This strategy involves the substitution of a functional group within a biologically active molecule with another group that retains similar physical and chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. While specific research on the bioisosteric design of analogues directly from the this compound scaffold is not extensively documented in publicly available literature, broader studies on related dihydrobenzofuran and benzofuran structures provide valuable insights into potential analogue development strategies.

The dihydrobenzofuran core is recognized as a "privileged structure" in drug discovery, meaning it is a molecular framework that can bind to multiple, unrelated biological targets. researchgate.net This versatility makes it an attractive starting point for the design of new bioactive compounds. Analogue development from this scaffold often involves modifications at various positions to explore structure-activity relationships (SAR).

For instance, research on 2,3-dihydrobenzofuran-7-carboxamide (B140375) and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) highlights the impact of substitutions on biological activity. In this study, a structure-based design approach led to the identification of lead compounds, and subsequent modifications, such as the introduction of substituted benzylidene groups at the 2-position of the dihydrobenzofuran-3-one core, resulted in a significant enhancement of inhibitory potency. This suggests that the 2-position of the dihydrobenzofuran ring system is a key site for modification to modulate biological effects.

Furthermore, studies on benzofuran derivatives have demonstrated that the introduction of various substituents can significantly influence their potential as anticancer agents. For example, the nature and position of substituents on the benzofuran ring can impact the compound's antiproliferative activity.

While direct bioisosteric replacement studies on this compound are not readily found, the general principles of bioisosterism can be applied to hypothesize potential modifications. For example, the chlorine atom at the 4-position could be replaced with other halogens (e.g., fluorine, bromine) or small electron-withdrawing groups to modulate electronic properties and potentially alter target binding affinity. The hydroxyl group at the 3-position is a critical site for hydrogen bonding and could be replaced by bioisosteres such as an amino group, a thiol group, or other hydrogen bond donors and acceptors to explore their impact on biological activity.

The development of analogues from the dihydrobenzofuran scaffold is an active area of research, with a focus on creating diverse libraries of compounds for screening against various biological targets. These efforts, combined with computational modeling and structure-based design, are likely to lead to the discovery of novel dihydrobenzofuran derivatives with tailored biological activities.

Role of 4 Chloro 2,3 Dihydrobenzofuran 3 Ol As a Synthetic Intermediate in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The inherent reactivity of the hydroxyl group and the influence of the chloro-substituent on the benzofuran (B130515) ring system make 4-Chloro-2,3-dihydrobenzofuran-3-ol a valuable starting material for the synthesis of more complex, fused heterocyclic systems. The strategic positioning of its functional groups allows for a variety of chemical transformations, leading to the generation of novel molecular frameworks.

While specific, publicly documented examples of its direct use are not extensively reported, the general reactivity of 2,3-dihydrobenzofurans suggests several potential synthetic pathways. For instance, the hydroxyl group can be a handle for dehydration reactions to introduce a double bond, or it can be transformed into a leaving group to facilitate nucleophilic substitution, thereby enabling the annulation of additional rings onto the benzofuran core. The chloro-substituent can also be a site for cross-coupling reactions, further expanding the diversity of accessible heterocyclic scaffolds.

The synthesis of benzo-fused O-heterocycles is a significant area of organic chemistry, and building blocks like this compound are crucial for accessing novel structures. The development of synthetic methods for such compounds is driven by their potential applications in various fields, including materials science and pharmaceuticals.

Building Block for Medicinal Chemistry Compound Libraries

In the realm of drug discovery, the generation of compound libraries with high structural diversity is paramount for identifying new therapeutic agents. This compound serves as an attractive building block for such libraries due to its "drug-like" properties and the potential for straightforward chemical modification.

The 2,3-dihydrobenzofuran (B1216630) core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The incorporation of a chlorine atom can significantly impact a molecule's pharmacokinetic properties, such as its lipophilicity and metabolic stability. The hydroxyl group provides a convenient point for diversification, allowing for the attachment of a wide array of different chemical moieties.

The table below illustrates the key structural features of this compound that make it a valuable scaffold for compound libraries.

| Feature | Significance in Medicinal Chemistry |

| 2,3-Dihydrobenzofuran Core | Privileged scaffold with a history of biological activity. |

| 4-Chloro Substituent | Can enhance metabolic stability and membrane permeability. |

| 3-Hydroxy Group | Provides a reactive handle for derivatization and diversification. |

The systematic modification of these features allows for the creation of a focused library of compounds, which can then be screened for activity against various biological targets. While the direct use of this compound in large-scale library synthesis is not extensively detailed in public literature, its structural attributes align with the principles of modern medicinal chemistry library design.

Utility in the Preparation of Specific Pharmaceutical Intermediates

The application of chlorinated heterocyclic compounds as intermediates in the synthesis of active pharmaceutical ingredients (APIs) is a well-established strategy in the pharmaceutical industry. The presence of a chlorine atom can be crucial for the biological activity of the final drug molecule or can serve as a synthetic handle for further transformations.

While there is a lack of specific, publicly available examples of this compound being used as an intermediate for a marketed drug, the broader class of chloro-containing heterocycles is prevalent in pharmaceuticals. These compounds are utilized in the synthesis of drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

The potential synthetic transformations of this compound that could be relevant for the preparation of pharmaceutical intermediates are outlined in the table below.

| Transformation | Potential Application in Pharmaceutical Synthesis |

| Oxidation of the hydroxyl group | Can lead to the formation of a ketone, a common functional group in APIs. |

| Substitution of the hydroxyl group | Allows for the introduction of various pharmacophoric groups. |

| Modification of the chloro-substituent | Can be used to fine-tune the electronic properties and binding interactions of the final molecule. |

The strategic application of these transformations could enable the efficient synthesis of complex drug molecules. Further research and development in this area may lead to the identification of specific pharmaceutical applications for this versatile intermediate.

Conclusion and Future Research Directions

Summary of Key Research Findings on 4-Chloro-2,3-dihydrobenzofuran-3-ol

Direct experimental research focused exclusively on this compound is not extensively documented in publicly available scientific literature. Consequently, a summary of its key research findings must be inferred from the broader family of 2,3-dihydrobenzofuranols and chloro-substituted benzofuran (B130515) derivatives. The 2,3-dihydrobenzofuran (B1216630) core is a recognized privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a hydroxyl group at the 3-position and a chlorine atom at the 4-position is expected to significantly modulate the electronic and steric properties of the parent molecule, thereby influencing its reactivity and biological interactions.

Identification of Knowledge Gaps and Untapped Research Avenues

The primary knowledge gap is the near-complete absence of dedicated studies on this compound. This presents a significant opportunity for foundational research. Key untapped avenues include:

Synthesis and Characterization: The development and optimization of a reliable and scalable synthetic route to this compound is the first critical step. This would involve a thorough investigation of starting materials and reaction conditions, followed by comprehensive spectroscopic and crystallographic characterization of the final product.

Physicochemical Properties: A detailed investigation of its fundamental physicochemical properties, such as solubility, lipophilicity (LogP), and pKa, is essential for predicting its behavior in biological systems.

Chemical Reactivity: Understanding the reactivity of the hydroxyl group and the influence of the chloro-substituent on the benzofuran ring system is crucial for designing derivatives and understanding its metabolic fate.

Biological Screening: A broad-based biological screening against a diverse panel of targets is warranted to identify any potential therapeutic activities. Given the known activities of related compounds, initial screens could focus on anticancer and antimicrobial assays.

Perspectives on Novel Synthetic Methodologies and Mechanistic Understanding

The synthesis of 2,3-dihydrobenzofuran-3-ols can be approached through several established strategies, which can be adapted for the 4-chloro derivative. A highly enantioselective and straightforward intramolecular asymmetric addition of aryl halides to unactivated ketones has been reported to provide chiral 3-hydroxy-2,3-dihydrobenzofurans. organic-chemistry.org This method could potentially be applied to a suitably substituted 4-chloro-o-halophenol derivative.

Another promising approach involves the reduction of the corresponding 4-chloro-2,3-dihydrobenzofuran-3-one. The synthesis of a related compound, 7-Bromo-2,3-dihydrobenzofuran-3-ol, has been achieved through the reduction of 7-bromo-2,3-dihydrobenzofuran-3-one using a ruthenium catalyst. chemicalbook.com A similar strategy could be employed for the 4-chloro analogue.

Future research should focus on developing stereoselective synthetic methods to access individual enantiomers of this compound, as the biological activity of chiral molecules often resides in a single enantiomer. Mechanistic studies of these synthetic transformations, potentially employing computational modeling, would provide valuable insights for optimizing reaction conditions and expanding the substrate scope.

Future Directions in Biological Target Elucidation and Mode of Action Studies (Preclinical)

Given the anticancer properties reported for various benzofuran derivatives, a primary avenue for future preclinical research on this compound lies in oncology. nih.govresearchgate.net The presence of the chlorine atom, a common substituent in many active pharmaceutical ingredients, could enhance its biological activity. mattioli1885journals.com

Initial preclinical studies should involve:

In Vitro Cytotoxicity Screening: Assessing the cytotoxic effects of the compound against a panel of human cancer cell lines from different tissue origins.

Target Identification: Should significant cytotoxic activity be observed, efforts should be directed towards identifying its molecular target(s). This could involve techniques such as affinity chromatography, proteomics, and computational docking studies against known cancer-related proteins.

Mechanism of Action Studies: Investigating the cellular mechanisms through which the compound exerts its effects. This could include studies on cell cycle arrest, induction of apoptosis, and inhibition of key signaling pathways implicated in cancer progression.

Furthermore, considering the established antimicrobial activity of benzofuran scaffolds, it would be prudent to evaluate this compound for its potential as an antibacterial or antifungal agent. nih.govnih.govtandfonline.com

The table below summarizes the potential biological activities of this compound based on the activities of structurally related compounds.

| Compound Class | Reported Biological Activity | Potential Implication for this compound |

| Substituted Benzofurans | Anticancer nih.govresearchgate.net | Potential as a cytotoxic agent against various cancer cell lines. |

| Chloro-substituted Heterocycles | Enhanced biological activity mattioli1885journals.com | The chloro-substituent may improve potency and pharmacokinetic properties. |

| Benzofuran Derivatives | Antimicrobial nih.govnih.govtandfonline.com | Potential as an antibacterial or antifungal agent. |

| 3-Hydroxy-2,3-dihydrobenzofurans | Precursors to biologically active molecules organic-chemistry.org | A key intermediate for the synthesis of more complex and potent derivatives. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 4-Chloro-2,3-dihydrobenzofuran-3-ol in environmental or synthetic samples?

- Methodology: Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with appropriate calibration standards. For chlorinated benzofuran derivatives, GC-MS with electron capture detection (ECD) is effective due to halogen sensitivity. HPLC with UV detection (e.g., 254 nm) can resolve polar hydroxyl groups.

- Data Considerations: Spike recovery tests (e.g., 80–120%) and limit of detection (LOD < 0.1 µg/mL) should be validated. Reference environmental analysis protocols for tetrachlorodibenzofurans .

Q. How can the synthesis of this compound be optimized for improved yield?

- Methodology: Adapt multi-step synthesis strategies from phenolic derivatives. For example:

Chlorination: Introduce chlorine via electrophilic substitution using Cl2 or SO2Cl2 under controlled temperature (0–5°C).

Cyclization: Utilize acid catalysts (e.g., H2SO4) to form the dihydrobenzofuran ring.

Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

- Critical Parameters: Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry (e.g., 1.2:1 molar ratio of chlorinating agent). Reference oxidation and workup steps in benzyloxy-phenethoxyphenol synthesis .

Advanced Research Questions

Q. How can contradictory data on the stereochemical stability of this compound under varying pH conditions be resolved?

- Methodology:

- Experimental Design: Perform pH-dependent stability studies (pH 2–12) at 25°C and 40°C. Analyze degradation products via LC-MS/MS.

- Contradiction Mitigation: Cross-validate results using nuclear magnetic resonance (NMR) to track stereochemical changes (e.g., <sup>1</sup>H/<sup>13</sup>C NMR coupling constants).

- Data Interpretation: Apply multivariate analysis (e.g., principal component analysis) to distinguish pH-driven isomerization from decomposition.

Q. What computational strategies predict the metabolic pathways of this compound in biological systems?

- Methodology:

- In Silico Tools: Use software like Schrödinger’s ADMET Predictor or SwissADME to model phase I/II metabolism. Input physicochemical properties (logP, pKa) from databases like ChemIDplus .

- Validation: Compare predictions with in vitro assays (e.g., liver microsomes) to identify dominant pathways (e.g., hydroxylation, glucuronidation).

Key Considerations for Researchers

- Stereochemical Complexity: The hydroxyl and chloro substituents in this compound may lead to pH-sensitive tautomerism. Prioritize chiral chromatography or circular dichroism (CD) for enantiomeric resolution.

- Environmental Relevance: Chlorinated benzofurans are persistent pollutants; extrapolate environmental fate studies from tetrachlorodibenzofuran analogs .

- Data Gaps: Limited direct literature necessitates cross-referencing databases (e.g., DTP/NCI ) and validating hypotheses with targeted experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.